molecular formula C13H8BrFN2O3 B11024510 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B11024510
M. Wt: 339.12 g/mol
InChI Key: DCROFQOBIRZUHQ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8BrFN2O3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Amidation: The formation of the benzamide structure.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the use of high-purity reagents and solvents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8BrFN2O3

Molecular Weight

339.12 g/mol

IUPAC Name

3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H8BrFN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18)

InChI Key

DCROFQOBIRZUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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